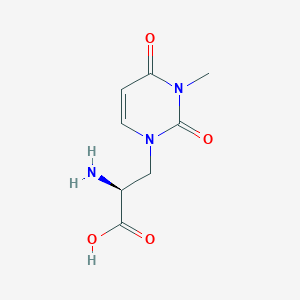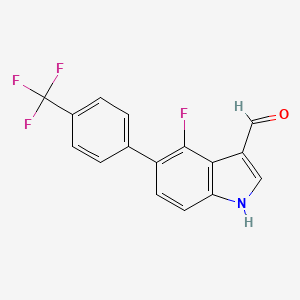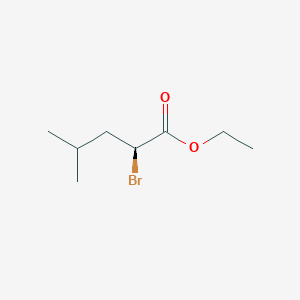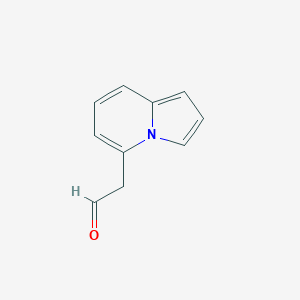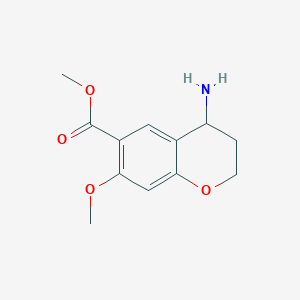
Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride is a chemical compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid, sodium hydroxide, etc.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Hydrolysis: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-amino-7-methoxychromane-6-carboxylate: The free base form of the compound without the hydrochloride salt.
4-amino-7-methoxychromane-6-carboxylic acid: The carboxylic acid derivative of the compound.
7-methoxychromane-6-carboxylate derivatives: Various derivatives with different substituents on the chromane ring.
Uniqueness
Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the amino, methoxy, and carboxylate groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
methyl 4-amino-7-methoxy-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-15-10-6-11-7(9(13)3-4-17-11)5-8(10)12(14)16-2/h5-6,9H,3-4,13H2,1-2H3 |
Clave InChI |
OMWOBOVKEXLYFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(CCOC2=C1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)

![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)
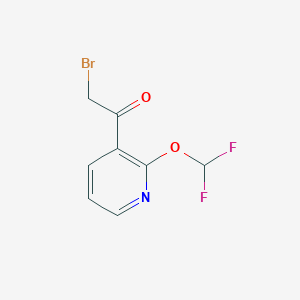

![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)

